5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds as Synthetic Intermediates in Advanced Organic Synthesis
The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. chemsrc.comguidechem.com Pyrimidine derivatives are integral components of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. guidechem.com Their presence in the fundamental molecules of life, DNA and RNA (as thymine, cytosine, and uracil), underscores their biocompatibility and foundational role in biological processes. This inherent bio-relevance makes the pyrimidine core an attractive starting point for the design of new therapeutic agents.
In synthetic organic chemistry, pyrimidines serve as crucial intermediates for the construction of more complex molecules. Their nitrogen atoms can be protonated or alkylated, and the ring itself can undergo a variety of substitution reactions, making them highly adaptable for molecular elaboration. The ability to functionalize the pyrimidine ring at various positions allows chemists to fine-tune the steric and electronic properties of the final product, a critical aspect of rational drug design.
Strategic Importance of Halogen Substituents in Pyrimidine Ring Activation and Reactivity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring dramatically influences its chemical reactivity, providing strategic handles for further synthetic transformations. Halogens are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the carbon atoms ortho and para to the nitrogen atoms.
The differential reactivity of various halogens and their positions on the pyrimidine ring allows for selective and sequential reactions. For instance, a chlorine atom at the 2- or 4-position is highly susceptible to displacement by nucleophiles, while a bromine atom at the 5-position is more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This orthogonality in reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled construction of complex molecular frameworks. For example, in 5-bromo-2-chloropyrimidine (B32469), the chlorine at the C2 position can be selectively displaced by a nucleophile, leaving the bromine at the C5 position available for a subsequent cross-coupling reaction. chemicalbook.com
The nature of the halogen also plays a role, with reactivity in SNAr reactions often following the order F > Cl > Br > I, while the reverse is generally true for the oxidative addition step in cross-coupling reactions. This predictable reactivity allows for the strategic design of synthetic routes to achieve a desired substitution pattern.
Structural Peculiarities and Academic Research Interest in 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
While the broader class of halogenated pyrimidines has been extensively studied, specific academic literature on this compound is not widely available, suggesting it is a novel or highly specialized compound. However, its structure allows for a number of informed predictions about its chemical behavior and potential research interest.
Structural Features:
5-Bromo-4-chloropyrimidine Core: This core structure possesses two distinct reactive sites. The chlorine atom at the C4 position is activated for nucleophilic substitution due to the influence of the adjacent nitrogen atoms. The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents (aryl, alkyl, alkynyl).
2-(Butan-2-yl) Group: The presence of a secondary butyl group at the C2 position introduces a non-polar, sterically bulky substituent. This group can influence the molecule's solubility, crystal packing, and interaction with biological targets. Its steric bulk may also modulate the reactivity of the adjacent positions on the pyrimidine ring.
Anticipated Reactivity and Research Interest:
The academic interest in a molecule like this compound would likely lie in its utility as a synthetic intermediate for creating libraries of novel compounds for biological screening. A plausible synthetic sequence would involve the selective reaction at the C4-chloro position, followed by a cross-coupling reaction at the C5-bromo position, or vice versa. This dual functionality allows for the rapid generation of diverse molecular structures from a common precursor.
For example, the chlorine at C4 could be displaced by various amines, alcohols, or thiols to introduce a range of functional groups. Subsequently, the bromine at C5 could be used in a Suzuki coupling to introduce an aryl or heteroaryl moiety, leading to a wide array of disubstituted pyrimidine derivatives. The butan-2-yl group would serve as a constant structural feature, allowing for the systematic investigation of how the substituents at the 4- and 5-positions affect the biological activity of the resulting compounds.
Below is a table summarizing the properties of the parent compound, 5-bromo-2-chloropyrimidine, which serves as a foundational structure for understanding the potential characteristics of its 2-(butan-2-yl) derivative.
| Property | Value |
| CAS Number | 32779-36-5 |
| Molecular Formula | C4H2BrClN2 |
| Molecular Weight | 193.43 g/mol |
| Appearance | Solid |
| Melting Point | 73-79 °C |
Data for 5-bromo-2-chloropyrimidine sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-butan-2-yl-4-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-3-5(2)8-11-4-6(9)7(10)12-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAZRNNZHABSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506786-09-9 | |
| Record name | 5-bromo-2-(butan-2-yl)-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine
Precursor Synthesis and Starting Material Derivatization
A common and versatile strategy involves the initial synthesis of a functionalized pyrimidine (B1678525) core, which is then subsequently modified to introduce the required halogen substituents. This approach allows for controlled, stepwise installation of each functional group.
The most fundamental and widely utilized method for constructing the pyrimidine ring is through the cyclocondensation of a C-N-C fragment, typically an amidine, with a C-C-C fragment, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govwikipedia.org The Pinner synthesis and its variations are classic examples of this strategy. mdpi.comslideshare.net
In this approach, a 1,3-dielectrophile reacts with a compound containing an N-C-N unit, like an amidine, guanidine, or urea, to form the six-membered heterocyclic ring. wikipedia.org For the synthesis of a 2-substituted pyrimidine, the condensation between an amidine and a β-dicarbonyl compound is particularly effective. slideshare.net The reaction proceeds via initial nucleophilic attack, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. Various substrates can be used, including β-ketoesters, malonic esters, and β-diketones, leading to differently substituted pyrimidinone or hydroxypyrimidine intermediates. slideshare.netgoogle.com
Table 1: Common Reactants for Pyrimidine Core Synthesis via Cyclocondensation
| C-C-C Fragment (1,3-Dielectrophile) | N-C-N Fragment | Resulting Intermediate Core |
|---|---|---|
| Ethyl Acetoacetate | Amidine | 4-Hydroxy-6-methylpyrimidine |
| Diethyl Malonate | Amidine | 4,6-Dihydroxypyrimidine |
| Acetylacetone | Amidine | 4,6-Dimethylpyrimidine |
| Malononitrile | Amidine | 4-Amino-6-hydroxypyrimidine |
The introduction of halogen atoms onto the pyrimidine ring is a critical step and is highly dependent on the electronic nature of the ring and the directing effects of existing substituents.
Chlorination: The conversion of a hydroxyl or pyrimidone group at the C-4 position to a chloride is a standard transformation in pyrimidine chemistry. This is typically achieved by treating the 4-hydroxypyrimidine intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Bromination: Electrophilic bromination of the pyrimidine ring occurs most readily at the C-5 position, which is electronically activated by electron-donating groups at the C-2, C-4, or C-6 positions, such as hydroxyl or amino groups. wikipedia.org When the precursor is a 4-hydroxypyrimidine, the C-5 position is sufficiently activated for electrophilic substitution. Common brominating agents for this purpose include N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or DMF. growingscience.com The reaction proceeds through a standard electrophilic aromatic substitution mechanism.
The most direct method for introducing the butan-2-yl group at the C-2 position is to incorporate it into one of the initial building blocks for the cyclocondensation reaction. Specifically, butan-2-carboxamidine (also known as 2-methylbutanamidine) would be the N-C-N component of choice.
This amidine can be synthesized from the corresponding nitrile, 2-methylbutanenitrile, via the Pinner reaction. wikipedia.orgorganic-chemistry.org In this process, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester hydrochloride salt (a Pinner salt), which is then reacted with ammonia or an amine to yield the desired amidine. wikipedia.org Using this pre-functionalized amidine in a cyclocondensation reaction, for example with diethyl malonate, directly installs the butan-2-yl group at the C-2 position of the resulting pyrimidine ring.
Targeted Synthesis Strategies for 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
Targeted strategies aim to construct the molecule in a more convergent fashion, either through multi-component reactions or a planned, sequential series of functionalization steps on a simple pyrimidine core.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.gov Syntheses of highly substituted pyrimidines have been developed using MCRs. For instance, iridium-catalyzed MCRs have been reported for the regioselective synthesis of alkyl- or aryl-substituted pyrimidines from an amidine and up to three different alcohols. mdpi.com Such a strategy could conceivably be adapted to build the core of the target molecule by selecting appropriate starting materials that would yield the desired substitution pattern after cyclization and aromatization. While a specific MCR for this compound is not explicitly detailed in general literature, the principles of MCRs provide a framework for its potential one-pot or pseudo-one-pot synthesis.
A logical and highly controllable route to this compound is a sequential approach starting from the key precursors. This method offers clear advantages in terms of purification and characterization of intermediates. A plausible and efficient pathway is outlined below:
Step 1: Synthesis of 2-(butan-2-yl)-4,6-dihydroxypyrimidine. The process begins with the base-catalyzed cyclocondensation of butan-2-carboxamidine hydrochloride with diethyl malonate. This reaction directly forms the pyrimidine core with the required C-2 substituent.
Step 2: Bromination at C-5. The resulting dihydroxypyrimidine is then subjected to electrophilic bromination. The two hydroxyl groups strongly activate the C-5 position, allowing for regioselective bromination using a reagent like N-Bromosuccinimide (NBS) to yield 5-bromo-2-(butan-2-yl)-4,6-dihydroxypyrimidine.
Step 3: Dichlorination at C-4 and C-6. The final step involves the conversion of both hydroxyl groups to chloro groups. Treatment of the 5-bromo intermediate with excess phosphorus oxychloride (POCl₃) would yield 5-bromo-4,6-dichloro-2-(butan-2-yl)pyrimidine. While this produces a dichlorinated compound, it serves as a common intermediate. To obtain the target 4-chloro compound, a subsequent selective reduction or functionalization at the C-6 position would be required, or an alternative starting material like ethyl 3-oxobutanoate could be used in Step 1 to yield a 4-hydroxy-6-methyl intermediate, which would then be halogenated accordingly.
A more direct route to the specific target would involve:
Alternative Step 1: Condensation of butan-2-carboxamidine with a β-ketoester like ethyl acetoacetate to form 2-(butan-2-yl)-4-hydroxy-6-methylpyrimidine.
Alternative Step 2: Bromination at the C-5 position.
Alternative Step 3: Chlorination of the C-4 hydroxyl group using POCl₃. This sequence avoids functionalizing the C-6 position.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Reactions |
|---|---|---|---|
| Sequential Functionalization | High control over regioselectivity, easier purification of intermediates. | Multi-step process, potentially lower overall yield. | Cyclocondensation, Electrophilic Bromination, Nucleophilic Chlorination. |
| Multi-component Reaction | High atom economy, convergent, fewer steps. | Can be difficult to optimize, regioselectivity can be a challenge, requires specific catalysts. | Catalytic multi-component cyclization. |
Despite a thorough search for scientific literature, no specific synthetic methodologies for the chemical compound “this compound” were found. The provided search results pertain to the synthesis of related but structurally distinct pyrimidine derivatives, such as 5-bromo-2-chloropyrimidine (B32469) and various other substituted pyrimidines.
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Advanced Reactivity and Mechanistic Investigations of 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the presence of two halogen substituents, makes 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrimidine core.
Selective Reactivity at C-4 (Chlorine) vs. C-5 (Bromine) Positions
For instance, the reaction of similar 2,4-dichloropyrimidines with nucleophiles typically shows a high selectivity for substitution at the C-4 position. wuxiapptec.comnih.gov This selectivity can be influenced by the presence of other substituents on the ring. wuxiapptec.com In the case of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, the SNAr reaction demonstrates a strong preference for substitution at the C-4 position. nih.gov Conversely, the introduction of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov
The selective displacement of the chlorine at C-4 is also observed in the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine (B178648) hydrate (B1144303) at low temperatures, which selectively yields 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. This highlights the differential reactivity of the halogen substituents, where the C-4 position is more activated towards nucleophilic attack.
Amination Reactions and Derivatives
Amination of this compound provides a direct route to novel amino-pyrimidine derivatives, which are of significant interest in medicinal chemistry. The reaction typically proceeds via nucleophilic substitution, where an amine displaces the more reactive chlorine atom at the C-4 position. The regioselectivity of amination can be controlled by reaction conditions and the nature of the nucleophile.
For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine with both aliphatic secondary amines and aromatic amines strongly favors the formation of the C4-substituted product. researchgate.net While reactions with aliphatic amines are often catalyzed by palladium, aromatic amines can react without a catalyst. researchgate.net
| Reagent | Product | Catalyst | Yield (%) |
| Aliphatic Secondary Amines | 4-amino-5-bromo-2-(butan-2-yl)pyrimidine derivatives | Palladium | Moderate to Good |
| Aromatic Amines | 4-arylamino-5-bromo-2-(butan-2-yl)pyrimidine derivatives | None | Moderate to Good |
This table is a representative example based on similar structures and is for illustrative purposes.
Alkoxylation and Thiolation Reactions
Similar to amination, alkoxylation and thiolation reactions proceed via SNAr, with the nucleophile preferentially attacking the C-4 position. These reactions are crucial for the synthesis of various biologically active molecules.
Alkoxylation: The reaction with alkoxides, such as sodium methoxide (B1231860), would be expected to yield the corresponding 4-alkoxy-5-bromo-2-(butan-2-yl)pyrimidine.
Thiolation: Thiolates are also effective nucleophiles for the substitution of the C-4 chlorine. This provides a pathway to sulfur-containing pyrimidines, which are important scaffolds in drug discovery.
| Nucleophile | Product |
| RO⁻ (Alkoxide) | 5-Bromo-2-(butan-2-yl)-4-alkoxypyrimidine |
| RS⁻ (Thiolate) | 5-Bromo-2-(butan-2-yl)-4-(alkylthio)pyrimidine |
This table illustrates the expected products from alkoxylation and thiolation reactions.
Regiochemical Control and Kinetic vs. Thermodynamic Products
The regioselectivity of SNAr reactions on dihalopyrimidines can be influenced by kinetic and thermodynamic factors. stackexchange.comwikipedia.org A reaction is under kinetic control when the product that forms fastest is the major product, which is often the case at lower temperatures. masterorganicchemistry.comlibretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, typically favored at higher temperatures where the reaction is reversible. masterorganicchemistry.comlibretexts.org
In the context of this compound, the substitution at the C-4 position is generally the kinetically and often thermodynamically favored pathway due to the electronic activation by the adjacent nitrogen atoms. However, the choice of nucleophile, solvent, and temperature can potentially influence the product distribution. For instance, sterically bulky nucleophiles might favor attack at the less hindered position, although in this specific molecule, the electronic factors are likely dominant.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, allowing for the selective functionalization of the C-5 position.
Palladium-Catalyzed Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
Palladium catalysts are widely used to selectively activate the C-Br bond at the C-5 position over the C-Cl bond at the C-4 position. rsc.org This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. libretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with the aryl halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For this compound, a Suzuki coupling would selectively occur at the C-5 position to introduce a new aryl or vinyl group. semanticscholar.org
Stille Coupling: The Stille coupling utilizes organotin reagents and a palladium catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki reaction, it would be expected to proceed selectively at the C-5 position of this compound.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would allow for the introduction of an alkenyl substituent at the C-5 position.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with the aryl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netnih.gov This reaction would introduce an alkynyl group at the C-5 position. nih.gov
| Reaction | Coupling Partner | Product at C-5 | Catalyst System |
| Suzuki | Ar-B(OH)₂ | Aryl group | Pd(0) complex, Base |
| Stille | Ar-Sn(R)₃ | Aryl group | Pd(0) complex |
| Heck | Alkene | Alkenyl group | Pd(0) complex, Base |
| Sonogashira | Terminal Alkyne | Alkynyl group | Pd(0) complex, Cu(I) co-catalyst |
This interactive table summarizes the expected outcomes of various palladium-catalyzed cross-coupling reactions at the C-5 position.
Copper-Catalyzed Transformations
Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the C-Br bond at the 5-position is the more likely site for copper-catalyzed transformations compared to the C-Cl bond. This selectivity is analogous to that observed in palladium-catalyzed processes where the order of reactivity for halogens is I > Br > Cl.
One of the prominent copper-catalyzed reactions for aryl bromides is cyanation. The use of copper(I) cyanide or other cyanide sources in the presence of a copper catalyst can facilitate the substitution of the bromine atom to yield the corresponding 5-cyanopyrimidine (B126568) derivative. Studies on the cyanation of 5-bromopyrimidine (B23866) have shown that such reactions can proceed effectively, often requiring a ligand to stabilize the copper catalyst and a high-boiling point solvent due to the relatively lower reactivity of bromopyrimidines compared to iodo-analogues. researchgate.net
Table 1: Representative Copper-Catalyzed Cyanation
| Reactant | Reagent | Catalyst | Product |
| This compound | CuCN | N/A | 2-(Butan-2-yl)-4-chloro-5-cyanopyrimidine |
This table represents an expected transformation based on established reactivity patterns for bromopyrimidines.
Chemoselective Functionalization of Halogen Atoms
The presence of both a bromine and a chlorine atom on the pyrimidine ring makes this compound an ideal substrate for chemoselective functionalization. The outcome of a reaction can be precisely controlled by choosing a reaction type that differentiates between the two halogen leaving groups.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity of the leaving group is influenced by the stability of the intermediate Meisenheimer complex. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. stackexchange.com This is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the transition state. Applying this principle, the C4-Cl bond in this compound is expected to be significantly more susceptible to nucleophilic attack by amines, alkoxides, or thiolates than the C5-Br bond. The C5 position is less activated towards SNAr.
Palladium-Catalyzed Cross-Coupling: In contrast to SNAr, the selectivity of palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira) is dictated by the energy of the carbon-halogen bond and the ease of oxidative addition. The established reactivity trend is C-I > C-Br > C-Cl. rsc.org Therefore, reactions performed under palladium catalysis are expected to proceed selectively at the C5-Br bond. This allows for the introduction of aryl, alkynyl, or other organic fragments at the 5-position while leaving the C4-Cl bond intact for subsequent transformations.
Table 2: Chemoselective Reactions of this compound
| Reaction Type | Reactive Site | Reagents | Expected Product |
| SNAr | C4-Cl | R-NH2 (Amine) | 5-Bromo-2-(butan-2-yl)-4-(alkylamino)pyrimidine |
| Suzuki Coupling | C5-Br | Ar-B(OH)2, Pd(PPh3)4, Base | 5-Aryl-2-(butan-2-yl)-4-chloropyrimidine |
Other Electrophilic and Radical Reactions
Electrophilic Reactions: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes it generally unreactive toward electrophilic aromatic substitution. researchgate.net The presence of two electron-withdrawing halogen atoms further deactivates the ring. Electrophilic attack on substituted pyrimidines, when it does occur, typically favors the C5 position, which is the most electron-rich carbon. researchgate.net In the case of this compound, the C5 position is already occupied, making conventional electrophilic substitutions like nitration or halogenation highly unlikely under standard conditions.
Radical Reactions: Radical reactions offer alternative pathways for the functionalization of halopyrimidines. One common transformation is radical dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This process involves a radical chain mechanism where a tributyltin radical abstracts a halogen atom to form a pyrimidyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH. libretexts.org Selectivity in such reactions can be challenging, but often the weaker C-Br bond would be cleaved preferentially over the stronger C-Cl bond.
Fundamental Mechanistic Studies
Understanding the intricate details of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of halopyrimidine reactivity employs a combination of advanced spectroscopic and computational methods.
Elucidation of Reaction Pathways using Advanced Spectroscopic Techniques
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable data on reaction kinetics, intermediates, and the influence of reaction conditions.
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the consumption of reactants and the formation of products over time. For pyrimidine derivatives, 15N NMR can be particularly insightful for probing changes in the electronic environment of the nitrogen atoms during a reaction, such as protonation or complexation, which can be key mechanistic steps. nih.gov
UV-Visible Spectroscopy: Changes in the electronic structure of the pyrimidine ring during a reaction often lead to shifts in its UV-visible absorption spectrum. This can be used to monitor the formation of colored intermediates or to determine reaction rates. nih.gov
Time-Resolved Spectroscopy: For very fast reactions, such as those involving photochemical steps or electron transfer, techniques like femtosecond transient absorption and time-resolved fluorescence spectroscopy can capture the dynamics of short-lived excited states and radical ions on timescales from picoseconds to microseconds. mdpi.com
Electron Transfer Processes in Halopyrimidines
Electron transfer (ET) is a fundamental step in many redox reactions. wikipedia.org In the context of halopyrimidines, ET processes can initiate radical reactions or be part of a catalytic cycle. The mechanism of ET can be classified as either inner-sphere, where a bridging ligand connects the redox partners, or outer-sphere, where the electron hops through space between the two species. libretexts.org
Pulse radiolysis is a key experimental technique used to study ET reactions involving pyrimidines. By generating hydrated electrons (eaq-) with a pulse of radiation, researchers can study their reaction with pyrimidine derivatives. nih.gov Such studies have shown that electron transfer can occur from purine (B94841) radical anions to pyrimidines, resulting in the formation of pyrimidine radical anions. nih.gov The rates of these ET processes are often diffusion-controlled.
Investigation of Intermediates and Transition States
The high reactivity of intermediates and the fleeting nature of transition states make their direct observation difficult. Consequently, computational chemistry has become an indispensable tool for mechanistic investigations.
Density Functional Theory (DFT): Quantum mechanical calculations, particularly using DFT, allow chemists to model reaction pathways and calculate the energies of reactants, products, intermediates, and transition states. nih.gov
Meisenheimer Complexes: For SNAr reactions on halopyrimidines, DFT calculations can determine the relative stabilities of potential Meisenheimer complex intermediates, thereby predicting the regioselectivity of nucleophilic attack (e.g., C4 vs. C2). wuxiapptec.comwuxiapptec.com
Transition State Analysis: By locating the transition state structure and calculating its energy, one can determine the activation energy barrier for a reaction. Comparing the barriers for competing pathways provides a quantitative explanation for the observed product distribution. wuxiapptec.comnih.gov Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate. chemrxiv.org
Spectroscopic and Structural Elucidation of 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.
Proton (¹H) and Carbon (¹³C) NMR for Detailed Connectivity
The ¹H and ¹³C NMR spectra are predicted to show characteristic signals for both the pyrimidine (B1678525) ring and the butan-2-yl substituent.
Proton (¹H) NMR: The pyrimidine ring is expected to exhibit a single singlet in the aromatic region, corresponding to the proton at the C6 position. Its chemical shift would be influenced by the adjacent halogen atoms. The butan-2-yl group would present a more complex pattern: a sextet for the methine proton (CH), a doublet for the terminal methyl group (CH₃), and a triplet for the other terminal methyl group, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons would likely appear as a multiplet.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show six distinct signals. Four signals would correspond to the carbons of the butan-2-yl group, and two signals would arise from the pyrimidine ring carbons. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms (C2, C4, and C5) are expected to be significantly deshielded and appear at lower fields.
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | ||
|---|---|---|
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyrimidine H-6 | ~8.8 | s (singlet) |
| Butan-2-yl CH | ~3.2 | sextet |
| Butan-2-yl CH₂ | ~1.7 | m (multiplet) |
| Butan-2-yl CH₃ (adjacent to CH) | ~1.3 | d (doublet) |
| Butan-2-yl CH₃ (terminal) | ~0.9 | t (triplet) |
| Predicted ¹³C NMR Data | ||
| Carbon Assignment | Predicted Chemical Shift (ppm) | |
| Pyrimidine C-2 | ~165 | |
| Pyrimidine C-4 | ~162 | |
| Pyrimidine C-6 | ~159 | |
| Pyrimidine C-5 | ~110 | |
| Butan-2-yl CH | ~40 | |
| Butan-2-yl CH₂ | ~30 | |
| Butan-2-yl CH₃ (adjacent to CH) | ~20 | |
| Butan-2-yl CH₃ (terminal) | ~12 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment
2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the butan-2-yl side chain. Cross-peaks would be expected between the methine proton and the adjacent methylene and methyl protons, as well as between the methylene protons and the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals of the butan-2-yl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for confirming the connection between the butan-2-yl substituent and the pyrimidine ring. A key correlation would be expected between the methine proton of the butan-2-yl group and the C2 carbon of the pyrimidine ring. Other long-range correlations would help to assign the quaternary carbons of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the butan-2-yl group relative to the pyrimidine ring by observing through-space interactions between their respective protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would be characterized by vibrations of the pyrimidine ring and the alkyl side chain.
The pyrimidine ring would exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching of the lone aromatic proton would appear around 3100-3000 cm⁻¹. The presence of the halogen substituents would give rise to C-Cl and C-Br stretching vibrations at lower frequencies, typically below 800 cm⁻¹. The butan-2-yl group would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N and C=C Ring Stretch | 1600 - 1400 |
| Aliphatic C-H Bend | 1470 - 1370 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀BrClN₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
Predicted Fragmentation Patterns:
Loss of the butan-2-yl group: A common fragmentation pathway would be the cleavage of the bond between the pyrimidine ring and the butan-2-yl group, leading to a prominent peak corresponding to the [M - C₄H₉]⁺ ion.
Loss of halogen atoms: Fragmentation involving the loss of a chlorine or bromine radical would also be expected.
Cleavage of the pyrimidine ring: Further fragmentation could involve the breakdown of the heterocyclic ring structure.
X-ray Crystallography for Solid-State Structural Determination and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and geometry of this compound.
Furthermore, X-ray crystallography would reveal the conformation of the butan-2-yl group relative to the plane of the pyrimidine ring. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential halogen bonding, that govern the crystal packing. Studies on related pyrimidine derivatives have shown that the pyrimidine ring is essentially planar. chemicalbook.comresearchgate.net
Advanced Spectroscopic Probes for Reaction Monitoring
The synthesis of this compound could be monitored in real-time using advanced spectroscopic techniques. In-situ Fourier-transform infrared (FTIR) or Raman spectroscopy, as well as process NMR, could be employed to track the progress of the reaction.
These methods would allow for the observation of the disappearance of reactant signals and the simultaneous appearance of product signals. This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, leading to improved yields and purity of the final product.
Time-Resolved Femtosecond Laser Spectroscopy for Ultrafast Dynamics
Time-resolved femtosecond laser spectroscopy is a powerful technique for investigating the ultrafast photophysical and photochemical processes that occur in molecules on extremely short timescales, typically femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). For a molecule such as this compound, this technique can provide profound insights into its behavior upon excitation with light, which is crucial for understanding its stability, reactivity, and potential applications in areas like photochemistry.
The core principle involves a "pump-probe" approach. An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed laser pulse (the probe) then interrogates the excited molecule. By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited state in real time. aps.org
For halogenated pyrimidines, key ultrafast dynamics of interest include internal conversion (IC), intersystem crossing (ISC), and potential photodissociation of the carbon-halogen bonds. aps.orgrsc.org Upon UV excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From here, several competing relaxation pathways can occur:
Internal Conversion (IC): The molecule can rapidly transition from a higher excited singlet state to a lower one without emitting light.
Intersystem Crossing (ISC): The presence of heavy atoms like bromine and chlorine can significantly enhance the rate of intersystem crossing to the triplet manifold (T₁) due to spin-orbit coupling. This is a critical pathway for many halogenated aromatic compounds. researchgate.net
Photodissociation: The excitation energy can become localized in a carbon-halogen bond, leading to its homolytic cleavage. Studies on other halogenated compounds have shown that photodissociation can occur on an ultrafast timescale. wolfresearchgroup.com
Femtosecond transient absorption spectroscopy is a common implementation of this technique. Following photoexcitation by the pump pulse, the probe pulse measures the change in absorption of the sample. The resulting transient absorption spectrum reveals the presence of new species, such as excited states or photoproducts, and their lifetimes. For this compound, one could expect to observe the decay of the initially populated excited singlet state and the concurrent rise and subsequent decay of a triplet state or radical species resulting from C-Br or C-Cl bond cleavage.
The table below illustrates hypothetical data that could be obtained from a femtosecond transient absorption experiment on this compound in a common solvent like acetonitrile.
| Observed Process | Timescale (τ) | Spectroscopic Signature | Interpretation |
|---|---|---|---|
| S₂ → S₁ Internal Conversion | < 200 fs | Rapid decay of absorption at ~450 nm | Ultrafast relaxation to the lowest excited singlet state. |
| S₁ → T₁ Intersystem Crossing | 2.5 ps | Decay of S₁ stimulated emission (~400 nm), rise of new absorption at ~550 nm | Efficient population of the triplet state, enhanced by the heavy bromine atom. |
| C-Br Bond Dissociation | 5.0 ps | Appearance of a sharp absorption feature corresponding to the pyrimidyl radical | Homolytic cleavage of the weaker carbon-bromine bond from the triplet state. |
| Triplet State Decay | > 100 ps | Slow decay of the 550 nm absorption band | Relaxation of the triplet state back to the ground state or reaction with solvent. |
In-situ Spectroscopic Methods for Mechanistic Insights
While ultrafast techniques probe the initial moments after photoexcitation, in-situ spectroscopic methods are indispensable for monitoring chemical reactions in real-time, providing mechanistic insights into the formation and consumption of reactants, intermediates, and products. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), these methods can elucidate reaction kinetics, identify transient intermediates, and confirm proposed mechanisms.
Common in-situ spectroscopic techniques include Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis absorption spectroscopy. researchgate.netoup.com
In-situ FTIR Spectroscopy: This technique is particularly useful for tracking changes in functional groups. For instance, in a substitution reaction at the C4 position where the chlorine atom is replaced by an amine, in-situ FTIR could monitor the disappearance of the C-Cl vibrational modes and the appearance of N-H and C-N stretching and bending vibrations. By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be constructed. oup.com
In-situ NMR Spectroscopy: NMR provides detailed structural information about molecules in solution. By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify all species present in the reaction mixture, including short-lived intermediates that might not be detectable by other methods. For example, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, could potentially be observed through characteristic shifts in the proton (¹H) and carbon (¹³C) NMR spectra of the pyrimidine ring. nih.gov
In-situ UV-Vis Spectroscopy: This method tracks changes in the electronic structure of the molecule. The pyrimidine ring possesses a distinct UV absorption profile. As substitution reactions occur on the ring, the conjugation and electronic environment change, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. This allows for continuous monitoring of the concentration of the reactant and product, providing valuable kinetic data. acs.org
The following table presents an example of how in-situ spectroscopy could be used to monitor the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
| Technique | Observed Change | Mechanistic Insight |
|---|---|---|
| In-situ FTIR | Decrease in intensity of C-Cl stretch (~700-800 cm⁻¹). Increase in intensity of C-Nu stretch (variable). | Provides real-time kinetic data on the rate of chlorine displacement. |
| In-situ ¹H NMR | Shift of the C6-H proton signal upon substitution. Potential appearance and disappearance of transient signals for a Meisenheimer intermediate. | Confirms the site of reaction and can provide evidence for the reaction pathway (e.g., addition-elimination). |
| In-situ UV-Vis | Shift in λmax from the reactant's absorption band to the product's. Presence of an isosbestic point. | Allows for straightforward kinetic analysis. An isosbestic point suggests a clean conversion from one species to another. |
By combining these advanced spectroscopic techniques, a comprehensive picture of the dynamic behavior and reaction mechanisms of this compound can be developed, from the initial electronic relaxation events on the femtosecond scale to the full transformation during a chemical reaction over minutes or hours.
Computational and Theoretical Investigations of 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For halogenated pyrimidines, DFT methods are instrumental in understanding the effects of substituent groups on the aromatic ring. acs.orgacs.org
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.
The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. For 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating alkyl group (butan-2-yl) significantly influences the energies of these orbitals.
Orbital distributions, visualized through molecular orbital plots, reveal the regions of a molecule where electrons are most likely to be found. In this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the bromine atom, which has lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bonded to the electronegative chlorine and nitrogen atoms.
Charge density analysis provides a map of the electron distribution across the molecule. The electronegative nitrogen and chlorine atoms will exhibit a partial negative charge, while the carbon atoms of the pyrimidine ring, particularly those adjacent to the heteroatoms, will carry a partial positive charge. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and based on typical values for similar halogenated pyrimidine derivatives. Specific experimental or computational values for this exact compound may vary.
The electronic properties calculated through DFT can be used to predict how and where a molecule will react. The distribution of frontier orbitals and the electrostatic potential are key to understanding its reactivity and regioselectivity.
For this compound, several reactive sites can be identified. The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, are potential sites for electrophilic attack or protonation. The carbon atoms of the ring, particularly C-6 (the position without a substituent), are susceptible to nucleophilic attack, a common reaction pathway for halogenated pyrimidines. The halogen atoms themselves can also be involved in reactions, such as nucleophilic aromatic substitution, where the chlorine atom is typically a better leaving group than bromine.
The regioselectivity of these reactions is guided by the electronic landscape of the molecule. For instance, a nucleophile is most likely to attack the position with the most positive partial charge and the largest LUMO coefficient. DFT calculations can precisely map these properties, providing a theoretical basis for predicting reaction outcomes.
DFT calculations can also provide quantitative data on chemical bond strengths and the energy required for a reaction to occur. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In this compound, the C-Cl and C-Br bonds are of particular interest due to their role in substitution reactions. The C-Cl bond is generally weaker than the C-Br bond and thus has a lower BDE, making it more susceptible to cleavage.
Activation barriers, or the energy required to reach the transition state of a reaction, can also be calculated. By modeling the reaction pathway, for example, of a nucleophilic substitution at the C-4 position, the energy profile can be determined. This allows for a comparison of the feasibility of different reaction pathways and provides insight into reaction kinetics.
Molecular Dynamics Simulations
While quantum chemical calculations focus on the electronic properties of a single molecule, molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave over time, both individually and in condensed phases.
The butan-2-yl group attached to the pyrimidine ring is not rigid and can rotate around the C-C single bond. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy.
MD simulations can explore the potential energy surface of the molecule by simulating its atomic motions over time. By analyzing the trajectory of the simulation, the preferred conformations and the energy barriers between them can be determined. For this compound, the most stable conformation will likely be one that minimizes steric hindrance between the bulky butan-2-yl group and the adjacent chlorine atom.
In the solid state, molecules of this compound will pack together in a crystal lattice. The nature of this packing is determined by a variety of intermolecular interactions, such as halogen bonding, hydrogen bonding (if interacting with protic solvents or other molecules), and van der Waals forces.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the distance to the nearest atom inside and outside the surface, a detailed picture of the intermolecular contacts can be obtained.
For this compound, Hirshfeld analysis would likely reveal significant halogen bonding interactions involving the bromine and chlorine atoms, as well as weaker C-H···N or C-H···Cl hydrogen bonds. The analysis can also generate a 2D "fingerprint plot" that summarizes the types and relative importance of the different intermolecular contacts.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving substituted pyrimidines like this compound. Through reaction pathway modeling, researchers can map the potential energy surface of a reaction, identifying the most favorable routes from reactants to products. A key aspect of this modeling is the characterization of transition states (TS), which are the energetic maxima along the minimum energy path and represent the critical bottleneck of a reaction.
For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogen atoms. Density Functional Theory (DFT) is the most common computational method employed for such investigations, often utilizing functionals like B3LYP or ωB97X-D paired with basis sets such as 6-311+G(d,p) to provide a balance of accuracy and computational cost.
The process involves locating the stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. Transition state optimization algorithms, such as the Berny algorithm with eigenvector-following, are used to find the saddle point corresponding to the TS. A crucial validation step is a frequency calculation, where a genuine transition state is confirmed by the presence of a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, for instance, the simultaneous breaking of the C-Cl bond and the formation of the new C-Nucleophile bond.
A hypothetical SNAr reaction involving the substitution of the chlorine atom in this compound with a methoxide (B1231860) nucleophile (CH₃O⁻) can be modeled. The calculations would reveal a stepwise mechanism proceeding through a high-energy Meisenheimer intermediate. The Gibbs free energy of activation (ΔG‡) for each step can be calculated to determine the rate-limiting step of the reaction.
Table 1: Hypothetical Calculated Energy Profile for the SNAr Reaction of this compound with Methoxide
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + CH₃O⁻ | 0.0 |
| TS1 | First Transition State (Nucleophilic attack) | +15.8 |
| Intermediate | Meisenheimer Complex | +9.5 |
| TS2 | Second Transition State (Chloride loss) | +12.3 |
| Products | 5-Bromo-2-(butan-2-yl)-4-methoxypyrimidine + Cl⁻ | -25.2 |
This interactive table contains hypothetical data for illustrative purposes.
The geometry of the transition state provides further insight. For TS1, the C4-O bond would be partially formed (e.g., ~1.8 Å) while the C4-Cl bond remains largely intact. In the Meisenheimer intermediate, the methoxy (B1213986) group is fully bonded to a sp³-hybridized C4 carbon. For TS2, the C4-Cl bond would be significantly elongated (e.g., ~2.5 Å) as it breaks to expel the chloride ion and restore the aromaticity of the pyrimidine ring.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a powerful complement to experimental characterization. For this compound, DFT calculations can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard approach for addressing the gauge-origin problem in magnetic property calculations. The molecular geometry is first optimized, usually at a DFT level such as B3LYP/6-311+G(d,p), often including a solvent model (e.g., Polarizable Continuum Model, PCM, for chloroform (B151607) or DMSO) to better simulate experimental conditions. The absolute shielding tensors calculated are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the chemical shifts (δ).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
| H (pyrimidine ring) | 8.75 | C2 | 168.5 |
| H (butan-2-yl, CH) | 3.20 | C4 | 162.0 |
| H (butan-2-yl, CH₂) | 1.75 | C5 | 115.8 |
| H (butan-2-yl, CH₃ sec) | 1.30 | C6 | 158.2 |
| H (butan-2-yl, CH₃ prim) | 0.95 | C (butan-2-yl, CH) | 40.1 |
| C (butan-2-yl, CH₂) | 29.5 | ||
| C (butan-2-yl, CH₃ sec) | 21.3 | ||
| C (butan-2-yl, CH₃ prim) | 11.9 |
This interactive table contains hypothetical data for illustrative purposes, referenced against TMS calculated at the B3LYP/6-311+G(d,p) level.
Similarly, theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational frequencies correspond to the different normal modes of molecular motion, such as stretching, bending, and rocking. While calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations, they can be improved by applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals). These predicted spectra are invaluable for assigning the bands observed in experimental IR spectra.
Table 3: Predicted Major IR Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 3080 | C-H stretch (aromatic) |
| 2965 | C-H stretch (aliphatic, asymmetric) |
| 2875 | C-H stretch (aliphatic, symmetric) |
| 1570 | C=N/C=C ring stretch |
| 1545 | C=N/C=C ring stretch |
| 1460 | C-H bend (aliphatic) |
| 1150 | C-Cl stretch |
| 680 | C-Br stretch |
This interactive table contains hypothetical data for illustrative purposes.
Advanced Synthetic Applications and Derivatization Studies of 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine
Role as a Key Intermediate in Multi-Step Organic Syntheses
There is no available data detailing the role of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine as a key intermediate in specific multi-step organic syntheses.
Scaffold Diversification for Novel Heterocyclic System Generation
Scientific literature does not currently contain examples of using this compound for scaffold diversification to generate novel heterocyclic systems.
Preparation of Functionalized Pyrimidine (B1678525) Libraries for Academic Screening Efforts
There are no published studies on the use of this compound in the preparation of functionalized pyrimidine libraries for academic screening.
Methodological Advancements in Pyrimidine Functionalization
No methodological advancements specifically utilizing or targeting the functionalization of this compound have been reported in the scientific literature.
Future Directions in Research on 5 Bromo 2 Butan 2 Yl 4 Chloropyrimidine
Exploration of Unconventional Reaction Pathways
The presence of two distinct halogen atoms on the pyrimidine (B1678525) ring is a key feature for synthetic diversification. While traditional cross-coupling reactions are well-established for similar compounds like 5-bromo-2-chloropyrimidine (B32469), future work could focus on more novel transformations. chemicalbook.comchemsrc.com Research could be directed toward unconventional methodologies that offer new ways to functionalize the pyrimidine core.
Key areas for exploration include:
Photocatalysis and Electrosynthesis: These methods can enable transformations that are difficult to achieve with traditional thermal methods, potentially allowing for the selective functionalization of either the C-Br or C-Cl bond under mild conditions.
Dual-Catalysis Systems: Employing two different catalysts in one pot could allow for sequential or orthogonal functionalization, rapidly building molecular complexity from the pyrimidine scaffold.
C-H Activation: Directly functionalizing the C-H bond on the pyrimidine ring would be an atom-economical way to introduce new substituents, bypassing the need for pre-functionalized starting materials.
These advanced methods could unlock new derivatives that are currently inaccessible, expanding the chemical space available for screening in pharmaceutical and materials science applications.
Development of Greener Synthetic Methodologies
The industrial synthesis of halogenated pyrimidines often relies on harsh reagents like phosphorus oxychloride or elemental bromine, which pose significant environmental and safety challenges. chemicalbook.com A critical future direction is the development of more sustainable and environmentally friendly synthetic routes.
Recent advancements in the synthesis of related compounds, such as the one-step synthesis of 5-bromo-2-chloropyrimidine using hydrogen peroxide and hydrobromic acid, highlight a move away from hazardous reagents. patsnap.comgoogle.com This approach significantly improves the utilization of bromine and simplifies the production process. patsnap.comgoogle.com Future research for 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine should build on these principles.
| Aspect | Traditional Synthesis (Hypothetical) | Future Greener Synthesis (Proposed) |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) in glacial acetic acid | Hydrobromic acid (HBr) with an oxidant like H₂O₂ patsnap.comgoogle.com |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) chemicalbook.comchemicalbook.com | Catalytic chlorination or use of less hazardous reagents |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents or solvent-free conditions |
| Waste Profile | High volume of acidic and halogenated waste | Reduced waste, with water as a primary byproduct |
The adoption of greener methodologies would not only reduce the environmental impact but also improve the economic viability and safety of producing this compound on a larger scale.
Application in Advanced Materials Science Research
The unique electronic and structural properties of the pyrimidine ring make it a valuable component in materials science. chemimpex.com The specific substitution pattern of this compound offers intriguing possibilities for its use as a building block in advanced materials.
Polymer Science: The two different halogen atoms provide orthogonal sites for polymerization. For instance, one halogen could be used for chain-growth polymerization while the other remains available for post-polymerization modification or cross-linking. The chiral butan-2-yl group could impart specific optical or self-assembly properties to the resulting polymers.
Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating the formation of ordered, self-assembled structures. The interplay between halogen bonding (from the bromine and chlorine atoms) and hydrogen bonding could lead to the creation of complex supramolecular architectures like gels, liquid crystals, or porous organic frameworks.
| Research Area | Potential Role of this compound | Resulting Material Properties |
|---|---|---|
| Polymer Science | Functional monomer for specialty polymers chemimpex.com | Enhanced thermal stability, chirality, tunable electronic properties |
| Supramolecular Chemistry | Building block for self-assembling systems | Formation of liquid crystals, functional gels, or molecular sensors |
| Organic Electronics | Core component in organic semiconductors or emitters | Tailored charge transport and photophysical properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate research and development, modern synthesis techniques can be applied. Flow chemistry and automated platforms offer precise control over reaction parameters, leading to improved yields, safety, and scalability.
The synthesis of complex molecules has been successfully automated using continuous-flow systems. nih.gov Applying this technology to this compound would enable the rapid optimization of reaction conditions and the creation of a library of derivatives for high-throughput screening.
Advantages of Integrating Flow Chemistry:
| Feature | Benefit |
| Enhanced Safety | Small reaction volumes and rapid heat dissipation minimize risks associated with exothermic reactions. |
| Improved Reproducibility | Precise control over temperature, pressure, and stoichiometry ensures consistent product quality. |
| Scalability | Production can be easily scaled up by running the system for longer periods, avoiding risky batch scale-up. |
| Automation | Automated platforms can perform multi-step syntheses and purifications, accelerating the discovery of new derivatives. nih.gov |
Integrating these advanced platforms would represent a significant step forward, allowing researchers to explore the potential of this versatile molecule more efficiently than ever before.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine, and how can side reactions be minimized?
- Methodological Answer : The synthesis of halogenated pyrimidines often involves nucleophilic substitution or coupling reactions. For the introduction of the butan-2-yl group, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed using a butan-2-yl boronic acid derivative and a bromo/chloro-substituted pyrimidine precursor . Reduction of nitro groups (if present) can be achieved using stannous chloride (SnCl₂) in hydrochloric acid, followed by alkaline workup and recrystallization from acetonitrile for purification . To minimize side reactions (e.g., over-halogenation), control reaction temperature (e.g., 273 K for nitro reduction) and stoichiometry of reagents .
Q. How can purity and structural integrity be validated during the synthesis of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for research-grade compounds) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Identify protons on the butan-2-yl group (e.g., methyl doublet at δ ~1.2 ppm) and pyrimidine ring protons.
- ¹³C NMR : Verify bromine and chlorine substitution patterns on the pyrimidine ring.
Mass spectrometry (MS) can confirm the molecular ion peak (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What challenges arise in the crystallographic characterization of this compound, and how can they be addressed?
- Methodological Answer : Crystallization may be hindered by the steric bulk of the butan-2-yl group. Use slow evaporation from a polar aprotic solvent (e.g., acetonitrile) to promote crystal growth . For X-ray diffraction, employ the SHELX suite (SHELXL for refinement) to handle heavy atoms (Br, Cl) and validate bond lengths/angles against similar structures . Hydrogen bonding networks, critical for supramolecular assembly, can be analyzed using ORTEP-3 for visualizing intermolecular interactions (e.g., N–H···N bonds) .
Q. How does the steric effect of the butan-2-yl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?
- Methodological Answer : The butan-2-yl group introduces steric hindrance, which may slow down electrophilic substitution at the 4- and 6-positions of the pyrimidine ring. To mitigate this, use bulky ligands in catalytic systems (e.g., tert-butylphosphine in Pd-catalyzed couplings) to enhance reaction efficiency . Kinetic studies via in-situ NMR can monitor reaction progress and optimize conditions (e.g., higher temperatures or longer reaction times) .
Q. What are the methodological considerations for analyzing hydrogen bonding networks in halogenated pyrimidine derivatives?
Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Re-run NMR experiments in deuterated solvents matching computational conditions (e.g., DMSO-d₆ vs. gas-phase DFT). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and verify coupling constants. Cross-check with crystallographic data for bond length/angle validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
